2-Chloropropene

描述

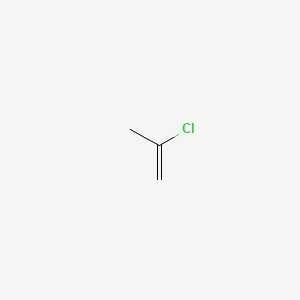

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLQPWWBHXMFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040262 | |

| Record name | 2-Chloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropropene appears as a clear colorless volatile liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless gas or liquid; [Hawley] Colorless liquid; bp = 22-23 deg C; [MSDSonline] | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

22.6 °C @ 760 MM HG | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 4 °F (NFPA, 2010), Flash point < 21 °C, LESS THAN -6 °F (LESS THAN -21 °C) (CLOSED CUP) | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ACETONE, BENZENE, CHLOROFORM | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9017 @ 20 °C/4 °C | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.63 (AIR= 1) | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

819.0 [mmHg], 819 mm Hg at 25 °C /from experimentally-derived coefficients/ | |

| Record name | 2-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS OR LIQUID | |

CAS No. |

557-98-2 | |

| Record name | 2-CHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TXN55E4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-137.4 °C | |

| Record name | 2-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Chloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropropene (CH₂=C(Cl)CH₃), also known as isopropenyl chloride, is a volatile, colorless liquid and a reactive organochlorine compound.[1] As a versatile chemical intermediate, it serves as a precursor in the synthesis of various organic compounds, polymers, and potentially in the development of agrochemicals and pharmaceuticals.[2][3][4] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and reactivity of this compound, intended for a scientific audience. The information is presented to facilitate its application in research and development, with a focus on structured data, and foundational reaction mechanisms.

Chemical and Physical Properties

This compound is a highly flammable liquid with a characteristic pungent odor.[3] It is less dense than water and exhibits insolubility in aqueous solutions, while being soluble in common organic solvents such as ether, acetone, benzene, and chloroform.[1][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl | [1][2] |

| Molecular Weight | 76.52 g/mol | [1][2] |

| Appearance | Clear, colorless volatile liquid | [1][5] |

| Density | 0.9017 g/cm³ at 20 °C | [1] |

| Boiling Point | 22.6 °C at 760 mmHg | [1] |

| Melting Point | -137.4 °C | [1] |

| Flash Point | -20 °C | [2] |

| Vapor Pressure | 828 mmHg at 25°C | [2] |

| Vapor Density | 2.63 (Air = 1) | [1] |

| Refractive Index (n₂₀/D) | 1.395 - 1.3973 | [2][6] |

| Solubility | Insoluble in water; Soluble in ether, acetone, benzene, chloroform | [1][3] |

| Log P | 2.00 | [1] |

Chemical Structure

The structure of this compound consists of a three-carbon propylene chain with a chlorine atom substituted at the second carbon and a double bond between the first and second carbons.[4] This arrangement gives rise to its characteristic reactivity as a vinyl halide.

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. A summary of typical spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Peaks / Signals |

| ¹H NMR | Three distinct signals corresponding to the methyl protons, and the two non-equivalent vinylic protons. |

| ¹³C NMR | Signals for the methyl carbon, the chlorinated vinylic carbon, and the terminal vinylic carbon. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (alkene and alkane), C=C, and C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom and other fragments. |

Reactivity and Stability

This compound is a moderately to very reactive compound, a characteristic attributed to the presence of the double bond and the chlorine atom.[5] It is a highly flammable liquid and its vapors can form explosive mixtures with air.[5]

The compound is incompatible with strong oxidizing and reducing agents.[1] Halogenated aliphatic compounds like this compound can react with some metals to form dangerous products and may react violently with aluminum.[1][5] Low molecular weight haloalkenes such as this compound are susceptible to peroxidation and may undergo violent polymerization.[1][5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrohalogenation of 1,2-dichloropropane.

Protocol: Dehydrohalogenation of 1,2-Dichloropropane

-

Apparatus Setup: A round-bottom flask is equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. The top of the condenser is connected to a gas outlet or a cold trap to collect the volatile product.

-

Reagents: Place a solution of potassium hydroxide in ethanol in the round-bottom flask.

-

Reaction: While stirring vigorously, add 1,2-dichloropropane dropwise from the dropping funnel to the ethanolic potassium hydroxide solution. The reaction is typically exothermic and may require cooling to control the rate.

-

Product Collection: this compound, being volatile, will distill out of the reaction mixture as it is formed. Collect the distillate in a cooled receiver.

-

Purification: The crude product can be purified by washing with water to remove any remaining ethanol and potassium hydroxide, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride) and subsequent fractional distillation.

Free-Radical Polymerization of this compound

This compound can undergo polymerization to form poly(this compound). This process is typically initiated by a free-radical initiator.

Protocol: Free-Radical Polymerization

-

Monomer Preparation: The this compound monomer should be purified to remove any inhibitors, typically by washing with an aqueous base solution, followed by water, and then drying.

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, place the purified this compound monomer. A suitable solvent can be used if solution polymerization is desired.

-

Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the monomer. The amount of initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature that will cause the decomposition of the initiator (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a set period, during which the viscosity of the solution will increase.

-

Termination and Isolation: The polymerization can be terminated by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol).

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Key Reactions of this compound

The reactivity of this compound is dominated by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

Electrophilic Addition

The double bond in this compound readily undergoes electrophilic addition. For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, leading to the formation of a more stable carbocation.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its reactivity allows for the introduction of the isopropenyl group into molecules. It is used as an intermediate in the production of various chemicals, including acrylic acid and acrylonitrile.[2] In the pharmaceutical and agrochemical industries, its reactive nature enables its use as a starting material for the synthesis of a diverse range of compounds with potential biological activity.[2][3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is extremely flammable and toxic if swallowed or in contact with skin.[1] It can cause skin irritation and is irritating to the eyes and respiratory system.[1][6] Handling should be performed in a well-ventilated area, away from sources of ignition, and while wearing appropriate personal protective equipment, including gloves and safety goggles.[6] Due to its potential to form peroxides, it should be stored under controlled conditions, typically refrigerated.[2]

References

- 1. Sciencemadness Discussion Board - Synthesis of 2 Chloropropane? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Sciencemadness Discussion Board - Synthesis of 2-chloropropane - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to 2-Chloropropene

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 2-Chloropropene, also known by several alternative names, offering key technical data, experimental protocols, and safety information.

Synonyms and Alternative Names

This compound is an organochlorine compound with the chemical formula C₃H₅Cl.[1][2][3] It is systematically named 2-chloroprop-1-ene according to IUPAC nomenclature. Commonly encountered synonyms and alternative names in literature and chemical databases include:

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a pungent odor.[1][5][7] It is less dense than and insoluble in water, but soluble in organic solvents such as ether, acetone, benzene, and chloroform.[8] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅Cl | [1][2][3] |

| Molecular Weight | 76.52 g/mol | [1][2][3] |

| CAS Number | 557-98-2 | [6] |

| Boiling Point | 22.6 °C | [6][8] |

| Melting Point | -137.4 °C | [6][8] |

| Density | 0.9017 g/mL at 20 °C | [6][8] |

| Flash Point | -20 °C | [2][3] |

| Refractive Index | 1.3973 at 20 °C | [8] |

| Vapor Pressure | 828 mmHg at 25°C | [2][3] |

| Vapor Density | 2.63 (Air = 1) | [8] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Dehydrohalogenation of 1,2-Dichloropropane

An early and common laboratory-scale synthesis involves the dehydrohalogenation of 1,2-dichloropropane.[6] This elimination reaction is typically carried out using a strong base, such as alcoholic potassium hydroxide.

Experimental Protocol:

-

A solution of 1,2-dichloropropane in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of potassium hydroxide in ethanol is added dropwise to the 1,2-dichloropropane solution with stirring.

-

The reaction mixture is heated to reflux for a specified period to drive the elimination reaction to completion.

-

After cooling, the mixture is filtered to remove the precipitated potassium chloride.

-

The filtrate, containing this compound and other byproducts like 1-chloropropene, is subjected to fractional distillation to isolate the pure this compound.[8]

Caption: Dehydrohalogenation of 1,2-Dichloropropane.

Chlorination of Propene

Industrial production of this compound can be achieved through the high-temperature chlorination of propene.[1] This process typically yields a mixture of chlorinated propenes, including 1-chloropropene, 3-chloropropene, and this compound, which are then separated by fractional distillation.[1]

Experimental Protocol (Gas-Phase):

-

Propene and chlorine gas are mixed in a high-temperature reactor, typically between 400-500 °C.[1]

-

The reaction produces a mixture of chlorinated propenes.

-

The product mixture is cooled and then separated by fractional distillation to isolate this compound.[1]

Experimental Protocol (Liquid-Phase):

-

Propene and chlorine are dissolved in an inert solvent like carbon tetrachloride.

-

A catalyst, such as ferric chloride, is added.

-

The reaction is carried out at a lower temperature (e.g., 0-50 °C) compared to the gas-phase process.[1]

-

The resulting product mixture, which is rich in this compound, is then purified by distillation.[1]

Caption: Chlorination of Propene Synthesis Pathways.

Key Reactions of this compound

The presence of a double bond and a chlorine atom on the same carbon makes this compound a versatile reagent in organic synthesis.

Polymerization

This compound can undergo free-radical polymerization to form poly(this compound).[9] This polymer has potential applications in adhesives, coatings, and sealants due to its chemical resistance and flexibility.[9]

Experimental Protocol for Free-Radical Polymerization:

-

This compound (monomer) is placed in a reaction vessel.

-

A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added.[9]

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 60-80 °C to initiate polymerization.[9]

-

The reaction is allowed to proceed for a set time, after which the polymer is isolated by precipitation in a non-solvent (e.g., methanol).

-

The precipitated poly(this compound) is then filtered, washed, and dried.

Caption: Free-Radical Polymerization of this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds.[8] It is a precursor for the production of epichlorohydrin, which is used in the manufacturing of epoxy resins.[1] It is also utilized in the synthesis of allyl alcohol and other allyl derivatives.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with extreme care in a well-ventilated area, away from heat, sparks, and open flames.[4][10] It is irritating to the eyes, skin, and respiratory system.[10]

Recommended Handling Procedures:

-

Work in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ground and bond containers when transferring the material to prevent static discharge.[10]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10]

-

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[10] Water spray may be ineffective but can be used to cool fire-exposed containers.[10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

References

- 1. This compound: Chemical Properties, Uses, and Manufacturing - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. This compound [chembk.com]

- 3. Cas 557-98-2,this compound | lookchem [lookchem.com]

- 4. This compound | 557-98-2 [chemicalbook.com]

- 5. What is this compound? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-Chloro-1-propene | C3H5Cl | CID 11203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to Make Poly(this compound) from this compound A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 10. nj.gov [nj.gov]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Isopropenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloride, systematically known as 2-chloropropene, is an unsaturated organochlorine compound with the chemical formula C₃H₅Cl. It is a colorless, volatile liquid or gas at room temperature.[1][2][3][4] As a reactive chemical intermediate, a thorough understanding of its physical properties is essential for its safe handling, application in chemical synthesis, and for predicting its behavior in various experimental and industrial settings. This guide provides a comprehensive overview of the core physical properties of isopropenyl chloride, methodologies for their determination, and a summary of key data.

Core Physical Properties

The physical characteristics of isopropenyl chloride are dictated by its molecular structure, which features a carbon-carbon double bond and a chlorine atom attached to the second carbon. These features result in a moderately polar molecule with specific thermal and optical properties.

Quantitative Physical Data

A compilation of the key physical properties of isopropenyl chloride is presented in the table below for easy reference and comparison.

| Physical Property | Value | Notes | References |

| Molecular Formula | C₃H₅Cl | [1][5] | |

| Molecular Weight | 76.52 g/mol | [1][5] | |

| Appearance | Colorless gas or liquid | At room temperature | [1][2][3] |

| Density | 0.899 - 0.91 g/mL | at 20-25 °C | [1][2][5] |

| Boiling Point | 22.5 - 30 °C | at 760 mmHg | [1][2][6][7] |

| Melting Point | -138.6 to -137.4 °C | [1][2][6] | |

| Refractive Index (n₂₀/D) | 1.394 - 1.3973 | at 20 °C | [1][6][7] |

| Solubility in Water | Insoluble or not miscible | [1][5][6] | |

| Solubility in Organic Solvents | Soluble | In ether, acetone, benzene, chloroform | [1] |

| Vapor Pressure | 109 - 828 mmHg | at 25 °C | [6][7] |

| Flash Point | -20 °C | [5][6] |

Experimental Protocols for Property Determination

Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of the physical properties of a liquid organic compound like isopropenyl chloride.

1. Boiling Point Determination: The boiling point of isopropenyl chloride can be determined by simple or fractional distillation. A small quantity of the purified liquid is heated in a distillation flask equipped with a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For a volatile compound like isopropenyl chloride, this procedure should be conducted in a well-ventilated fume hood.

2. Melting Point Determination: Due to its very low melting point, determining the melting point of isopropenyl chloride requires a cryostat or a low-temperature thermometer. The substance is first frozen, and then the temperature at which it transitions from a solid to a liquid is observed. This is typically done in a capillary tube immersed in a cooling bath.

3. Density Measurement: The density of liquid isopropenyl chloride can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 20°C or 25°C. The density is then calculated by dividing the mass by the volume.

4. Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature and wavelength of light (usually the sodium D-line, 589 nm).

5. Solubility Assessment: The solubility of isopropenyl chloride in water and various organic solvents is determined by mixing a known amount of the compound with the solvent and observing the formation of a single phase or the presence of distinct layers. For quantitative measurements, techniques such as titration or spectroscopy can be employed to determine the concentration of the dissolved substance.

Logical Relationships of Physical Properties

The physical properties of isopropenyl chloride are interconnected and influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: A diagram illustrating the influence of molecular structure on the key physical properties of isopropenyl chloride.

The presence of the chlorine atom introduces polarity and a dipole moment to the molecule, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. These intermolecular forces, along with the molecular weight, are the primary determinants of the boiling and melting points. The polarity of the molecule also governs its solubility, making it miscible with many organic solvents but not with water. The density is largely a function of the molecular weight and how the molecules pack in the liquid state. The refractive index is related to the electronic structure of the molecule.

References

- 1. 2-Chloro-1-propene | C3H5Cl | CID 11203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloropropylene - Wikipedia [en.wikipedia.org]

- 3. The identification method of this compound and 3-chloropropene - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. What is this compound? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. chembk.com [chembk.com]

- 6. Cas 557-98-2,this compound | lookchem [lookchem.com]

- 7. This compound [stenutz.eu]

2-Chloropropene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental chemical properties of 2-Chloropropene, a reactive organochlorine compound with applications in chemical synthesis.

Core Chemical Data

The essential molecular information for this compound is detailed below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₃H₅Cl[1][2][3][4] |

| Linear Formula | CH₃CCl=CH₂[5] |

| Molecular Weight | 76.52 g/mol [1][2][3][5] |

| CAS Number | 557-98-2[1][2][3][5] |

Physicochemical Properties

This compound is a clear, colorless, and volatile liquid[1][2]. It is characterized as being less dense than water and is insoluble in water[2][3]. It is, however, soluble in common organic solvents such as ether, acetone, benzene, and chloroform. As a halogenated aliphatic compound, this compound is moderately to very reactive[1][3]. Low molecular weight haloalkenes like this compound are highly flammable, can be peroxidizable, and may undergo violent polymerization[1][3].

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound. The IUPAC name provides a systematic and unambiguous description of the molecular structure, from which the molecular and linear formulas are derived. The CAS number is a unique numerical identifier assigned to this specific chemical substance.

References

Spectroscopic Profile of 2-Chloropropene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloropropene, a volatile organochlorine compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₃H₅Cl), both ¹H and ¹³C NMR spectra are crucial for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals, corresponding to the three different proton environments in the molecule.[1] The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-1a | ~5.3 | Singlet | 1H |

| H-1b | ~5.1 | Singlet | 1H |

| H-3 | ~2.2 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The geminal protons (H-1a and H-1b) are diastereotopic and would be expected to show geminal coupling, appearing as doublets. However, in many spectra, they appear as closely spaced singlets or a broadened singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 (=CH₂) | ~117 |

| C-2 (-C(Cl)=) | ~138 |

| C-3 (-CH₃) | ~24 |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C=C bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | =C-H (alkene) |

| ~2950 | C-H stretch | -C-H (alkane) |

| ~1640 | C=C stretch | Alkene |

| ~890 | C-H bend | =CH₂ (out-of-plane) |

| ~750 | C-Cl stretch | Alkyl halide |

Note: These are approximate peak positions. The fingerprint region (below 1500 cm⁻¹) will contain more complex vibrations characteristic of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for analyzing volatile compounds like this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 76/78 | [C₃H₅Cl]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |

| 41 | [C₃H₅]⁺ | Loss of Cl radical. |

| 39 | [C₃H₃]⁺ | Loss of HCl. |

Note: The relative abundance of the M and M+2 peaks is approximately 3:1, which is characteristic of a compound containing one chlorine atom.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, a volatile liquid.

NMR Spectroscopy Sample Preparation (for a Volatile Liquid)

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve this compound and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.

-

Sample Preparation: In a clean, dry vial, dissolve a small amount (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. For long experiments, the tube can be sealed with a flame or a specialized cap.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe to the appropriate nucleus (¹H or ¹³C).

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

FTIR Spectroscopy of a Volatile Liquid (Neat Liquid)

-

Cell Selection: For a volatile liquid like this compound, a sealed liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂) is recommended to prevent evaporation during analysis.[5][6]

-

Background Spectrum: A background spectrum of the empty, clean cell should be collected first. This will be subtracted from the sample spectrum to remove any contributions from the cell windows and the atmosphere inside the spectrometer.

-

Sample Introduction: Using a syringe, carefully inject the neat this compound into the liquid cell, ensuring no air bubbles are trapped inside.

-

Data Acquisition: Place the sealed cell in the sample compartment of the FTIR spectrometer and acquire the infrared spectrum.

-

Cleaning: After analysis, thoroughly clean the cell with an appropriate solvent and dry it completely.

Electron Ionization Mass Spectrometry (EI-MS) of a Volatile Compound

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. For GC-MS, a small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between spectroscopic data and the molecular structure of this compound, as well as a general workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Correlation of Spectroscopic Data to Molecular Structure.

References

- 1. homework.study.com [homework.study.com]

- 2. This compound(557-98-2) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2-chloro-1-propene (isopropenyl chloride), a volatile, unsaturated organochlorine compound. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic data for process design, safety analysis, and computational modeling. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal experiments, and includes visualizations to illustrate the relationships between thermodynamic properties and their determination methods.

Core Thermodynamic Properties

The thermodynamic properties of 2-chloro-1-propene are crucial for understanding its behavior in chemical reactions and physical processes. The following tables summarize the most critical experimentally determined and estimated thermodynamic data for this compound.

Table 1: Key Thermodynamic Properties of 2-Chloro-1-propene at Standard Conditions (298.15 K and 1 bar)

| Property | Symbol | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | -24.7 | kJ/mol | Reaction Equilibrium | Shevtsova, Rozhnov, et al., 1970[1] |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | 28.0 | kJ/mol | Calculated from vapor pressure data | Stephenson and Malanowski, 1987[1] |

| Standard Molar Entropy (gas, estimated) | S°gas | Value not found | J/mol·K | Group Additivity | - |

| Ideal Gas Heat Capacity (estimated) | Cp,gas | Value not found | J/mol·K | Group Additivity | - |

| Standard Molar Gibbs Free Energy of Formation (gas, calculated) | ΔfG°gas | See Calculation Note | kJ/mol | Calculated | - |

Calculation Note on ΔfG°gas: The standard Gibbs free energy of formation can be calculated using the equation: ΔfG° = ΔfH° - TΔfS°. To perform this calculation, the standard entropy of formation (ΔfS°) is required. This is determined from the standard entropies of the compound and its constituent elements in their standard states. As a reliable experimental or estimated value for the standard entropy (S°) of 2-chloro-1-propene was not found, a precise value for ΔfG°gas could not be calculated.

Table 2: Physical Properties of 2-Chloro-1-propene

| Property | Value | Units | Reference |

| Molecular Formula | C₃H₅Cl | - | [2] |

| Molecular Weight | 76.525 | g/mol | [1] |

| Boiling Point | 22.6 | °C | [2] |

| Melting Point | -137.4 | °C | [2] |

| Vapor Pressure @ 25 °C | 819 | mm Hg | [2] |

| Density @ 20 °C | 0.9017 | g/cm³ | [2] |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed descriptions of the key experimental techniques used to ascertain the thermodynamic data presented in this guide.

Determination of Enthalpy of Formation by Reaction Equilibrium

The standard enthalpy of formation of 2-chloro-1-propene in the gas phase was determined by studying the equilibrium of the dehydrochlorination of 2,2-dichloropropane.[1]

Reaction:

C₃H₆Cl₂ (g) ⇌ C₃H₅Cl (g) + HCl (g)

(2,2-dichloropropane) ⇌ (2-chloro-1-propene) + (hydrogen chloride)

Experimental Protocol:

-

Reactant Preparation: A purified sample of 2,2-dichloropropane is prepared.

-

Apparatus: The experiment is conducted in a flow reactor, which allows for the continuous passage of reactants and products over a catalyst at a controlled temperature and pressure.

-

Equilibrium Establishment: The gaseous 2,2-dichloropropane is passed through the reactor at a specific temperature (e.g., 392 K) until the reaction reaches equilibrium.[3] At equilibrium, the rates of the forward and reverse reactions are equal.

-

Sampling and Analysis: The composition of the gas mixture at equilibrium is determined by taking samples from the reactor outlet and analyzing them, typically using gas chromatography (GC). This analysis provides the partial pressures or concentrations of the reactants and products.

-

Equilibrium Constant Calculation: The equilibrium constant (Kp) for the reaction is calculated from the partial pressures of the components at equilibrium.

-

Van't Hoff Equation Application: The experiment is repeated at several different temperatures to obtain a series of equilibrium constants. The enthalpy of reaction (ΔrH°) is then determined from the Van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature:

d(ln Kp)/dT = ΔrH° / RT²

By plotting ln Kp against 1/T, the slope of the line is equal to -ΔrH°/R, where R is the ideal gas constant.

-

Enthalpy of Formation Calculation: Once the enthalpy of reaction (ΔrH°) is known, the standard enthalpy of formation of 2-chloro-1-propene (ΔfH°C₃H₅Cl) can be calculated using Hess's Law:

ΔrH° = [ΔfH°C₃H₅Cl + ΔfH°HCl] - [ΔfH°C₃H₆Cl₂]

The standard enthalpies of formation of hydrogen chloride (HCl) and 2,2-dichloropropane (C₃H₆Cl₂) are known from other experimental determinations.

Determination of Enthalpy of Vaporization from Vapor Pressure Data

The enthalpy of vaporization was determined by analyzing the relationship between vapor pressure and temperature.[1]

Experimental Protocol:

-

Vapor Pressure Measurement: The vapor pressure of liquid 2-chloro-1-propene is measured at various temperatures. This can be achieved using several methods, including static or dynamic techniques. In a static method, the liquid is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Clausius-Clapeyron Equation: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation:

ln(P) = - (ΔvapH°/R) * (1/T) + C

where ΔvapH° is the enthalpy of vaporization, R is the ideal gas constant, and C is a constant.

-

Data Analysis: By plotting the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -ΔvapH°/R. From the slope, the enthalpy of vaporization can be calculated. The data for 2-chloro-1-propene was based on measurements from 229 K to 327 K.[1]

Estimation Methods for Thermodynamic Properties

When experimental data is unavailable, estimation methods such as group additivity can provide reliable predictions of thermodynamic properties.

Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[4] This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent polyvalent atomic groups.

For 2-chloro-1-propene (CH₂=C(Cl)CH₃), the relevant groups would be:

-

Cd-(H)₂: A doubly bonded carbon atom bonded to two hydrogen atoms.

-

Cd-(C)(Cl): A doubly bonded carbon atom bonded to a carbon atom and a chlorine atom.

-

C-(Cd)(H)₃: A singly bonded carbon atom bonded to a doubly bonded carbon and three hydrogen atoms.

Visualizing Thermodynamic Relationships

The following diagram illustrates the interconnectedness of the thermodynamic properties of 2-chloro-1-propene and the experimental and theoretical methods used for their determination.

Caption: Interrelationships of thermodynamic properties of 2-chloro-1-propene and their determination methods.

References

Navigating the Risks: A Technical Guide to the Health and Safety Hazards of 2-Chloropropene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with 2-chloropropene, a highly flammable and reactive organochlorine compound utilized in various laboratory and chemical synthesis applications. Given the limited specific toxicological data for this compound, this guide also incorporates information from its structural isomer, 2-chloropropane, and other related halogenated alkenes to provide a thorough understanding of the potential risks. Adherence to strict safety protocols is paramount when handling this hazardous chemical.

Physicochemical and Hazardous Properties

A clear understanding of the fundamental properties of this compound is the first step in ensuring laboratory safety. This substance is a colorless, volatile liquid with a pungent odor.[1] Its high flammability and reactivity present significant immediate hazards in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃H₅Cl | [1] |

| Molecular Weight | 76.52 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 22.5-22.8 °C | [1] |

| Melting Point | -138.6 °C | [1] |

| Flash Point | -20 °C | [1] |

| Density | 0.899 g/mL at 25 °C | [1] |

| Vapor Density | >1 (heavier than air) | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Flammability | Flammable Liquid 1 | 🔥 | Danger | H224: Extremely flammable liquid and vapor. |

| Acute Toxicity (Oral) | Category 4 | ❗ | Warning | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | ❗ | Warning | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 4 | ❗ | Warning | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | ❗ | Warning | H335: May cause respiratory irritation. |

Note: GHS classifications are based on available data and may vary by jurisdiction.

Toxicological Profile

Exposure to this compound can occur through inhalation, skin contact, and ingestion, each route posing significant health risks.[5] The primary target organs for toxicity are the liver and kidneys.[5]

Acute Toxicity

Acute exposure to this compound can cause immediate health effects. Inhalation may lead to irritation of the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[5] High concentrations can induce headache, nausea, vomiting, dizziness, and even loss of consciousness.[5] Skin and eye contact will cause irritation.[5]

Table 3: Acute Toxicity Data for 2-Chloropropane (Isomer of this compound)

| Route | Species | Value |

| Oral LD50 | Rat | >2000 mg/kg |

| Dermal LD50 | Rat | >2000 mg/kg |

| Inhalation LC50 | Rat | >6.54 mg/L (4 hours) |

Data sourced from studies on 2-chloropropane and should be used as an estimation of the potential toxicity of this compound.[2]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound may lead to chronic health issues. Repeated inhalation can cause bronchitis.[5] There is evidence to suggest that this compound may cause damage to the liver and kidneys upon repeated exposure.[5]

Specific carcinogenicity data for this compound is lacking.[5] However, some halogenated alkenes are known to be carcinogenic, often through the formation of reactive epoxide intermediates during metabolism.[6] Therefore, it is prudent to handle this compound as a potential carcinogen.

Genotoxicity and Mutagenicity

There is limited direct evidence on the genotoxicity of this compound. However, laboratory experiments on its isomer, 2-chloropropane, have indicated that the substance may be mutagenic.[7] Studies on other haloalkenes have shown that they can be mutagenic, particularly after metabolic activation.[8][9] This genotoxic potential is often linked to the formation of reactive metabolites that can interact with DNA.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not currently available.[5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and other haloalkenes is largely attributed to their metabolic activation into reactive electrophilic intermediates. Two primary metabolic pathways are implicated: cytochrome P450-mediated oxidation and glutathione conjugation.

Metabolic Activation Pathways

-

Cytochrome P450 (CYP) Pathway: The double bond of this compound can be oxidized by CYP enzymes to form a reactive epoxide intermediate. This epoxide is an electrophile that can covalently bind to cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and toxicity.[6]

-

Glutathione (GSH) Conjugation Pathway: this compound can be conjugated with glutathione, a reaction that can be both a detoxification and a bioactivation pathway. The resulting glutathione S-conjugate can be further metabolized in the kidneys by enzymes like γ-glutamyltransferase and cysteine conjugate β-lyase to form a reactive thiol.[1] This reactive thiol is highly nephrotoxic and can cause damage to renal cells.[1]

Below is a diagram illustrating the potential metabolic activation pathways of this compound.

References

- 1. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. directivepublications.org [directivepublications.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. studylib.net [studylib.net]

- 5. nj.gov [nj.gov]

- 6. Chemical structure and carcinogenicity relationships of some chloroalkene oxides and their parent olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Different mechanisms are involved in DNA damage, bacterial mutagenicity and cytotoxicity induced by 1,2-dibromo-3-chloropropane in suspensions of rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 2-Chloropropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of 2-chloropropene, a versatile vinylic halide. The content is structured to offer in-depth theoretical understanding alongside practical experimental details, catering to the needs of researchers in organic synthesis and drug development.

Introduction

This compound (CH₂=C(Cl)CH₃) is a valuable building block in organic synthesis. Its reactivity is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-chlorine bond. This guide explores the fundamental reaction pathways of this compound, including thermal decomposition, addition reactions, palladium-catalyzed cross-coupling, Grignard reagent formation, and its behavior in the context of nucleophilic substitution and polymerization.

Core Reaction Mechanisms

Thermal Decomposition (Elimination)

In the gas phase at elevated temperatures, this compound primarily undergoes unimolecular elimination of hydrogen chloride (HCl) to yield a mixture of propyne and allene.[1][2][3][4] The reaction proceeds via a four-centered transition state. At higher temperatures, a competing free-radical mechanism initiated by the homolytic cleavage of the C-Cl bond can also occur.[5][6]

Mechanism: Molecular Elimination vs. Free Radical Fission

-

Molecular Elimination: A concerted process where HCl is eliminated to form alkynes.

-

C-Cl Bond Fission: Homolytic cleavage of the carbon-chlorine bond to initiate a radical chain reaction.[5][6]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption { label="Thermal Decomposition Pathways of this compound" fontsize=12 } Caption: Thermal Decomposition Pathways of this compound

Addition Reactions

The double bond in this compound is susceptible to both electrophilic and free-radical addition reactions. The regioselectivity of these additions is a key consideration.

The addition of hydrogen halides (HX) to this compound typically follows Markovnikov's rule. The electrophile (H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate. The subsequent attack of the nucleophile (X⁻) yields the final product. For instance, the reaction with HCl yields 2,2-dichloropropane as the major product.[7][8]

dot graph Electrophilic_Addition { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Electrophilic Addition of HCl to this compound

In the presence of a radical initiator, such as peroxides or AIBN, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[9][10][11][12] The bromine radical adds to the double bond first to generate the more stable carbon radical, which then abstracts a hydrogen atom from HBr.

dot graph Free_Radical_Addition { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Free-Radical Addition of HBr to this compound

Palladium-Catalyzed Cross-Coupling Reactions

As a vinylic halide, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.[1]

The Heck reaction couples this compound with an alkene, such as styrene, in the presence of a palladium catalyst and a base to form a substituted alkene.[13][14][15][16] This reaction is highly valuable for the synthesis of complex olefinic structures.

dot graph Heck_Reaction { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Catalytic Cycle of the Heck Reaction

The Suzuki coupling reaction pairs this compound with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base.[16][17] This reaction is widely used for the synthesis of biaryls and conjugated dienes.

dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Catalytic Cycle of the Suzuki Coupling

Grignard Reagent Formation

This compound can react with magnesium metal in an etheral solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 2-propenylmagnesium chloride.[1][2][18][19][20] This organometallic reagent is a potent nucleophile and can be used in a wide array of subsequent reactions to form new carbon-carbon bonds.

dot graph Grignard_Formation { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Formation of a Grignard Reagent from this compound

Nucleophilic Vinylic Substitution

Direct nucleophilic substitution on vinylic halides like this compound via Sₙ1 or Sₙ2 mechanisms is generally disfavored due to the high energy of the vinylic carbocation intermediate (for Sₙ1) and the steric hindrance and electron repulsion of the double bond (for Sₙ2). However, substitution can occur under specific conditions, potentially through an addition-elimination mechanism, especially with strong nucleophiles.

Free-Radical Polymerization

This compound can undergo free-radical polymerization to form poly(this compound).[21] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a chain-growth mechanism.

dot graph Polymerization { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Free-Radical Polymerization of this compound

Quantitative Data Summary

The following table summarizes key quantitative data for the discussed reaction mechanisms.

| Reaction Type | Reagents/Conditions | Product(s) | Yield/Rate | Reference(s) |

| Thermal Decomposition | 1100-1250 K, 150-800 kPa | Propyne, Allene | k = 10¹⁴.⁸ exp(-34200/RT) s⁻¹ | [1][2][3][4] |

| Electrophilic Addition | HCl | 2,2-Dichloropropane | Major Product | [7][8] |

| Free-Radical Addition | HBr, Peroxide/AIBN | 1-Bromo-2-chloropropane | Anti-Markovnikov Product | [9][10][11][12] |

| Heck Reaction | Styrene, Pd(OAc)₂, Base | Substituted alkene | Good to Excellent | [13][14][15][16] |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | 2-Phenylpropene | Good to Excellent | [16][17] |

| Grignard Formation | Mg, THF | 2-Propenylmagnesium chloride | 70-75% | [18] |

| Polymerization | Benzoyl peroxide, 60-80°C | Poly(this compound) | High | [21] |

Experimental Protocols

Protocol for Grignard Reagent Formation from this compound

Objective: To synthesize 2-propenylmagnesium chloride.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Iodine crystal (as initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A small crystal of iodine is added to the magnesium.

-

A solution of this compound (1 equivalent) in anhydrous THF is prepared and placed in the dropping funnel.

-

A small amount of the this compound solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required.

-

Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.

-

The resulting Grignard reagent is a grayish solution and should be used immediately for subsequent reactions.

dot graph Grignard_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental Workflow for Grignard Reagent Synthesis

Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenylpropene.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium fluoride (CsF)

-

Anhydrous isopropanol

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), cesium fluoride (2 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).

-

Add anhydrous isopropanol as the solvent.

-

The reaction mixture is degassed by several freeze-pump-thaw cycles.

-

The mixture is then heated to 80-100 °C with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-phenylpropene.

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Experimental Workflow for Suzuki Coupling

Conclusion

This compound exhibits a rich and varied reactivity profile, making it a versatile synthon in organic chemistry. A thorough understanding of its fundamental reaction mechanisms, including thermal eliminations, electrophilic and radical additions, and modern cross-coupling reactions, is crucial for its effective utilization in the synthesis of complex molecules relevant to research, and the pharmaceutical industry. The provided data and protocols serve as a foundational guide for professionals in these fields.

References

- 1. Vinyl halide - Wikipedia [en.wikipedia.org]

- 2. Vinylmagnesium chloride synthesis - chemicalbook [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]

- 5. reaction of vinyl chloride with hcl gives | Filo [askfilo.com]

- 6. gauthmath.com [gauthmath.com]

- 7. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vinyl chloride reacts with HCl to form major product class 12 chemistry JEE_Main [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. Radical polymerization - Wikipedia [en.wikipedia.org]

- 11. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Addition of HCl to vinyl chloride gives 1, 1-dichloroethane because of [allen.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]

- 19. US3431212A - Vinylic grignard reagent composition - Google Patents [patents.google.com]

- 20. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 21. How to Make Poly(this compound) from this compound A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

Solubility Profile of 2-Chloropropene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropene (C₃H₅Cl), an organochlorine compound, is a volatile, colorless liquid. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, reaction kinetics, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the need for quantitative data, detailed experimental protocols, and clear visualizations of the methodologies involved. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide utilizes data for its close structural isomer, allyl chloride (3-chloropropene), as a reliable surrogate. The structural similarity between these two compounds suggests a comparable solubility profile in organic solvents.

Quantitative Solubility Data

The following table summarizes the available solubility data for allyl chloride in various organic solvents. It is anticipated that this compound exhibits a similar high degree of solubility in these solvents.

| Solvent Class | Solvent Name | Chemical Formula | Reported Solubility of Allyl Chloride (3-Chloropropene) |

| Alcohols | Methanol | CH₃OH | Soluble (>50 g/100mL)[2] |

| Ethanol | C₂H₅OH | Miscible, Soluble (>50 g/100mL)[2] | |

| 2-Propanol | C₃H₈O | Soluble (>50 g/100mL)[2] | |